molecular formula C17H12ClN3O2 B2610470 3-chloro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS No. 1428372-76-2

3-chloro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Cat. No. B2610470
CAS RN: 1428372-76-2
M. Wt: 325.75
InChI Key: PJTLSOKTVLAGGS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is also associated with Resmetirom, an experimental drug for the treatment of non-alcoholic steatohepatitis .


Molecular Structure Analysis

The molecular formula of this compound is C17H11Cl2N3O3 . Unfortunately, the specific structural details are not provided in the search results.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 376.19 . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.

Scientific Research Applications

Thyroid Hormone Receptor Agonist

This compound is a highly selective thyroid hormone receptor (THR) β agonist . It has been identified as significantly more THR-β selective than earlier analogues . This selectivity is important as the beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at the THR-β in the liver, while adverse effects, including cardiac effects, are mediated by THR-α .

Treatment of Dyslipidemia

The compound is in clinical trials for the treatment of dyslipidemia . Dyslipidemia is a condition characterized by abnormal amounts of lipids in the blood, and it is a major risk factor for cardiovascular disease. In reported studies in healthy volunteers, the compound exhibited an excellent safety profile and decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks .

Lowering Non-HDL-C and Liver TG

The compound significantly lowers non-HDL-C and liver TG in hypercholesterolemic rat and rabbit models at doses where there is no effect on TSH levels or the central thyroid axis . This suggests that it could be a potential therapeutic agent for managing cholesterol and triglyceride levels in hypercholesterolemic conditions.

Safety Profile

The compound showed outstanding safety in a rat heart model . This is crucial as any potential therapeutic agent needs to have a good safety profile to minimize adverse effects.

Optimization of Earlier Analogues

The optimization of earlier analogues by the addition of a cyanoazauracil substituent improved both the potency and selectivity of this compound . This shows the potential for further optimization and development of this compound for various applications.

Preclinical Model Efficacy

The compound was efficacious in a preclinical model at doses that showed no impact on the central thyroid axis . This suggests that it could be a potential therapeutic agent for managing conditions related to thyroid hormone function without affecting the central thyroid axis.

properties

IUPAC Name

3-chloro-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c18-12-5-3-4-11(10-12)17(23)19-14-7-2-1-6-13(14)15-8-9-16(22)21-20-15/h1-10H,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTLSOKTVLAGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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